3-[2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one
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Overview
Description
3-[2-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-OXOETHYL]-1(3H)-ISOBENZOFURANONE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-OXOETHYL]-1(3H)-ISOBENZOFURANONE typically involves multi-step organic reactions. One common method includes the condensation of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with phthalic anhydride under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as acetic acid or ethanol, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[2-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-OXOETHYL]-1(3H)-ISOBENZOFURANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[2-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-OXOETHYL]-1(3H)-ISOBENZOFURANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[2-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-OXOETHYL]-1(3H)-ISOBENZOFURANONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
Compared to similar compounds, 3-[2-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-OXOETHYL]-1(3H)-ISOBENZOFURANONE stands out due to its unique combination of a pyrazole ring and an isobenzofuranone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H16N2O3 |
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Molecular Weight |
284.31 g/mol |
IUPAC Name |
3-[2-(1-ethyl-5-methylpyrazol-4-yl)-2-oxoethyl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C16H16N2O3/c1-3-18-10(2)13(9-17-18)14(19)8-15-11-6-4-5-7-12(11)16(20)21-15/h4-7,9,15H,3,8H2,1-2H3 |
InChI Key |
NJXRPQYJOUJAPR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)CC2C3=CC=CC=C3C(=O)O2)C |
Origin of Product |
United States |
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